molecular formula C14H20N4O5S B13070577 N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide

N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide

Cat. No.: B13070577
M. Wt: 356.40 g/mol
InChI Key: KTHWLCJRJJKISI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with an aminoethyl group, a nitrobenzenesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-nitrobenzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would depend on the electrophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide is unique due to the combination of functional groups it possesses, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H20N4O5SC_{14}H_{20}N_{4}O_{5}S with a molecular weight of approximately 356.40 g/mol. Its unique structure includes a piperidine ring, an aminoethyl side chain, and a nitrobenzenesulfonyl moiety, which contributes to its diverse biological activities .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may modulate enzyme activity by binding to specific sites on enzymes or receptors, leading to altered cellular functions. For example, it has shown potential in inhibiting pathways critical for cell proliferation, making it a candidate for anticancer applications .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.

Anticancer Studies

Several studies have reported the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines by affecting cell cycle progression and inducing apoptosis. For instance, it was observed to significantly reduce the viability of MCF7 (breast cancer) and HL60 (leukemia) cells at micromolar concentrations .
  • Mechanistic Insights : The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation, although detailed molecular interactions are still under investigation.

Antimicrobial Studies

The compound's antimicrobial activity has been characterized through various assays:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For example, it showed promising results against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamideSimilar piperidine structureDifferent biological activity profile due to structural variation
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-sulfonamideContains a sulfonamide instead of a carboxamidePotentially different reactivity and solubility characteristics
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamidesRelated in terms of aminoethyl substitutionExhibits distinct pharmacological profiles

This table illustrates how variations in chemical structure can lead to differences in biological activity, highlighting the importance of functional groups in determining therapeutic potential.

Case Studies

Recent case studies have further elucidated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability along with induction of apoptosis markers such as caspase activation .
  • Investigation into Antimicrobial Properties : Another study focused on testing the compound against antibiotic-resistant bacterial strains. It demonstrated significant antimicrobial efficacy, suggesting potential applications in treating resistant infections.

Properties

Molecular Formula

C14H20N4O5S

Molecular Weight

356.40 g/mol

IUPAC Name

N-(2-aminoethyl)-1-(4-nitrophenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C14H20N4O5S/c15-7-8-16-14(19)11-2-1-9-17(10-11)24(22,23)13-5-3-12(4-6-13)18(20)21/h3-6,11H,1-2,7-10,15H2,(H,16,19)

InChI Key

KTHWLCJRJJKISI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCN

Origin of Product

United States

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